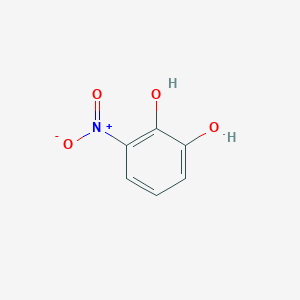

3-Nitrobenzene-1,2-diol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-nitrobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKWFDPEASWKFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90901759 | |

| Record name | 3-Nitro-1,2-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90901759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6665-98-1 | |

| Record name | 3-Nitrocatechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6665-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6665-98-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitro-1,2-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90901759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance and Challenge of 3-Nitrocatechol

An In-depth Technical Guide to the Synthesis of 3-Nitrobenzene-1,2-diol from Catechol

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of this compound, commonly known as 3-nitrocatechol. We will delve into the core chemical principles, present detailed synthetic protocols, and discuss the critical aspects of purification and characterization. The focus is on providing not just a methodology, but a deep understanding of the causality behind the experimental choices, ensuring both scientific integrity and practical applicability.

This compound (3-nitrocatechol) is an important organic compound featuring a catechol (1,2-dihydroxybenzene) core with a nitro group at the 3-position.[1] Its structure lends it significant biological activity, most notably as an inhibitor of catechol-O-methyltransferase (COMT), an enzyme critical in the metabolism of catecholamine neurotransmitters like dopamine.[1][2] This inhibitory action makes 3-nitrocatechol and its derivatives valuable targets in medicinal chemistry, particularly for research into neurodegenerative conditions such as Parkinson's disease.[1][2] It also serves as a versatile intermediate for the synthesis of other complex molecules, including serotonin 5HT1A antagonists.[3][4]

The primary synthetic challenge in producing 3-nitrocatechol lies in the regioselectivity of the electrophilic nitration of catechol. The two hydroxyl groups on the catechol ring are strongly activating and direct incoming electrophiles to the ortho and para positions.[5] This inherent reactivity leads to the formation of a mixture of isomeric products, primarily 3-nitrocatechol (ortho) and 4-nitrocatechol (para), necessitating robust methods for their separation.

Part 1: Theoretical Foundation: The Mechanism of Catechol Nitration

The nitration of catechol is a classic example of electrophilic aromatic substitution. The reaction is typically initiated by a nitrating agent, which generates the highly electrophilic nitronium ion (NO₂⁺). The electron-rich benzene ring of catechol acts as a nucleophile, attacking the nitronium ion.

The two hydroxyl (-OH) groups are powerful activating groups, donating electron density into the aromatic ring through resonance. This increases the ring's nucleophilicity and directs the electrophilic attack to the positions ortho and para to the hydroxyl groups. In the case of catechol, the positions C3 and C6 are ortho to one hydroxyl group and meta to the other, while positions C4 and C5 are para to one and ortho to the other. This results in the preferential formation of 3-nitrocatechol and 4-nitrocatechol.

Caption: Mechanism of Catechol Nitration.

Part 2: Synthetic Methodology: Direct Nitration and Isomer Separation

The most straightforward method for synthesizing 3-nitrocatechol is the direct nitration of catechol, followed by the separation of the resulting isomers.[1][6] This approach requires careful control of reaction conditions to minimize oxidation and side-product formation.

Experimental Protocol: Direct Nitration of Catechol[6]

This protocol is adapted from established laboratory procedures.[6]

Materials & Reagents:

-

Catechol (C₆H₆O₂)

-

Concentrated Nitric Acid (HNO₃, d=1.52)

-

Diethyl Ether (anhydrous)

-

Petroleum Ether (b.p. 60-80°C)

-

Deionized Water

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.5 g of catechol in 125 mL of anhydrous diethyl ether. The use of ether helps to moderate the reaction and keep the system cool.

-

Nitrating Agent Addition: While stirring the solution at room temperature, slowly add 1.0 mL of concentrated nitric acid dropwise using a dropping funnel. The slow addition is critical to control the exothermic nature of the reaction and prevent over-nitration or oxidation.

-

Reaction: Continue stirring the mixture overnight at room temperature to ensure the reaction goes to completion.

-

Workup - Aqueous Wash: Transfer the reaction mixture to a separatory funnel and wash it with an equal volume of deionized water to remove any remaining acid and water-soluble impurities. Separate the ether layer.

-

Solvent Removal: Dry the ether layer over anhydrous sodium sulfate, filter, and remove the diethyl ether under reduced pressure using a rotary evaporator. The result is a residue containing a mixture of 3-nitrocatechol and 4-nitrocatechol.

-

Isomer Separation: Add boiling petroleum ether to the residue. 4-nitrocatechol is largely insoluble in this non-polar solvent and can be isolated by hot filtration.

-

Product Isolation: The filtrate contains the desired 3-nitrocatechol. Concentrate the filtrate in vacuo. Upon cooling, the 3-nitrocatechol will crystallize. Filter the crystals to obtain the purified product. A yield of approximately 24% can be expected.[6]

Causality and Experimental Insights:

-

Choice of Nitrating Agent: While mixtures of nitric and sulfuric acid are common, using concentrated nitric acid alone in a less polar solvent like ether provides a milder nitrating system, reducing the risk of oxidizing the sensitive catechol substrate.[7]

-

Isomer Separation Logic: The key to this synthesis is the purification step. The separation relies on the difference in polarity between the two isomers. 4-nitrocatechol, with its more symmetrical structure, is less soluble in non-polar solvents like petroleum ether compared to the less symmetrical 3-nitrocatechol.

Alternative Nitrating Systems

To address the hazards and potential for oxidation associated with concentrated acids, researchers have explored milder and more selective nitrating agents. One such approach involves using bismuth nitrate supported on montmorillonite clay (KSF) in a solvent like dichloromethane.[7][8] This heterogeneous system can offer advantages such as improved yields, shorter reaction times, and simpler workups under reflux conditions, representing a greener alternative to classical methods.[7]

Caption: Workflow for Direct Nitration and Isomer Separation.

Part 3: Product Characterization

Confirming the identity and purity of the final product is a critical step. A combination of physical and spectroscopic methods should be employed.

| Parameter | Expected Value/Observation | Reference |

| Chemical Formula | C₆H₅NO₄ | [1] |

| Molecular Weight | 155.11 g/mol | [1] |

| Appearance | Crystalline solid | [6] |

| Melting Point | 82-85 °C | [6] |

| IUPAC Name | This compound | [9] |

| Synonyms | 3-Nitrocatechol, 3-Nitro-pyrocatechol | [1] |

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: Key peaks would include strong O-H stretching from the hydroxyl groups (~3200-3500 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and characteristic asymmetric and symmetric stretching of the nitro group (NO₂) at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct signals for the three aromatic protons, with coupling patterns and chemical shifts indicative of the 1,2,3-trisubstituted ring system. ¹³C NMR would show six distinct signals for the aromatic carbons.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 155.11.

Part 4: Safety and Handling

Chemical safety is paramount. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

-

Catechol: Toxic and corrosive. It can be harmful if inhaled, swallowed, or absorbed through the skin, and may cause severe eye and skin irritation or burns.[10][11][12] Handle with extreme caution.

-

Concentrated Nitric Acid: Highly corrosive and a strong oxidizing agent. Contact with skin and eyes can cause severe burns. Inhalation of vapors can damage the respiratory tract.

-

Nitrocatechols: These compounds should be handled with care as they are known to be irritants.[13]

-

Solvents: Diethyl ether and petroleum ether are highly flammable. Ensure there are no ignition sources nearby.

Recommended PPE:

-

Safety goggles or a face shield.

-

Chemical-resistant gloves (e.g., nitrile).

-

A flame-resistant laboratory coat.

Conclusion

The synthesis of this compound from catechol is an accessible yet instructive process for chemists in research and development. Success hinges on the careful control of the nitration reaction to prevent unwanted side reactions and, most importantly, on the effective separation of the 3-nitro and 4-nitro isomers based on their differential solubilities. While direct nitration with nitric acid is a standard method, the exploration of milder, solid-phase catalysts points toward more sustainable and potentially more efficient synthetic routes for the future.

References

- 1. Buy this compound | 6665-98-1 [smolecule.com]

- 2. 3-Nitro-benzene-1,2-diol | 6665-98-1 | FN150029 [biosynth.com]

- 3. 3-Nitrocatechol | 6665-98-1 [chemicalbook.com]

- 4. Cas 6665-98-1,3-Nitrocatechol | lookchem [lookchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. prepchem.com [prepchem.com]

- 7. ijnc.ir [ijnc.ir]

- 8. Nitration Ortho Dihydroxyl Benzene (Catechol) Using Bismuth Nitrate on the Solid Phase Montmorillonite [ijnc.ir]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. nj.gov [nj.gov]

- 11. fishersci.com [fishersci.com]

- 12. extrasynthese.com [extrasynthese.com]

- 13. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to 3-Nitrobenzene-1,2-diol: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-Nitrobenzene-1,2-diol (also known as 3-nitrocatechol), a pivotal chemical intermediate in the fine chemical and pharmaceutical industries. We delve into its core chemical and physical properties, explore detailed synthesis protocols with mechanistic insights, and discuss its significant applications, particularly in the realm of drug development. This document is intended for researchers, medicinal chemists, and process development scientists, offering both foundational knowledge and practical, field-proven insights to support laboratory and research endeavors.

Introduction: The Significance of a Versatile Building Block

This compound (CAS No. 6665-98-1) is an organic compound featuring a catechol (1,2-dihydroxybenzene) scaffold substituted with a nitro group at the 3-position.[1][2][3] This specific arrangement of functional groups—two adjacent hydroxyl groups and a potent electron-withdrawing nitro group—imparts a unique electronic character and chemical reactivity to the molecule.[2] While chemical synthesis of 3-substituted catechols can be complex due to challenges in regioselectivity, this compound remains an essential precursor for a range of high-value molecules.[4]

Its importance is particularly pronounced in medicinal chemistry, where it serves as a key starting material for synthesizing compounds targeting the central nervous system.[1] Notably, it is a building block for serotonin 5HT1A antagonists, which are crucial for developing drugs to manage conditions like anxiety and depression.[1] Furthermore, its potential to inhibit key enzymes such as neuronal nitric oxide synthase (nNOS) and Catechol-O-methyltransferase (COMT) positions it as a valuable scaffold for designing therapeutics for neurological disorders, including Parkinson's disease.[1][2][5] This guide aims to consolidate the critical technical information required to effectively work with and leverage this important molecule.

Chemical Structure and Physicochemical Properties

The foundational characteristics of this compound are summarized below. Understanding these properties is the first step in designing experiments, from synthesis and purification to formulation and biological assays.

Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6665-98-1 | [1][5] |

| Molecular Formula | C₆H₅NO₄ | [1][6] |

| Molecular Weight | 155.11 g/mol | [1][2] |

| Appearance | Dark Yellow to Very Dark Yellow Solid | [5] |

| Melting Point | 156 °C | [5][6] |

| Boiling Point | ~278.9 °C (rough estimate) | [1][5] |

| Water Solubility | 14.88 g/L (at 20.5 °C) | [1][3] |

| pKa | 6.90 ± 0.24 (Predicted) | [5] |

| Solubility | Slightly soluble in Chloroform, Dichloromethane, DMSO, Methanol | [2][5] |

Synthesis and Mechanistic Considerations

The direct nitration of catechol is a common route to this compound, though it often yields a mixture of isomers, primarily 3- and 4-nitrocatechol. The regioselectivity is highly dependent on reaction conditions. The hydroxyl groups are activating, ortho-, para-directing groups, while the nitro group is a deactivating, meta-directing group. The challenge lies in controlling the position of the first nitration.

Electrophilic Nitration Mechanism

The nitration of catechol proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), typically generated from nitric acid, acts as the electrophile. The electron-rich catechol ring attacks the nitronium ion to form a resonance-stabilized carbocation intermediate (a Wheland intermediate).[7][8][9] Subsequent loss of a proton restores the aromaticity of the ring, yielding the nitrocatechol product. The two hydroxyl groups strongly activate the ring, making the reaction rapid and potentially leading to multiple nitrations or oxidation if not carefully controlled.

Laboratory-Scale Synthesis Protocol

The following protocol is adapted from established methods for the controlled mono-nitration of catechol.[10]

Objective: To synthesize this compound from catechol.

Materials:

-

Catechol (2.5 g)

-

Diethyl ether (125 mL)

-

Concentrated Nitric Acid (d=1.52, 1.0 mL)

-

Petroleum ether (b.p. 60-80 °C)

-

Deionized water

-

Standard laboratory glassware, magnetic stirrer, filtration apparatus

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 2.5 g of catechol in 125 mL of diethyl ether. Place the flask in an ice bath and begin stirring.

-

Causality: Diethyl ether is used as the solvent due to its relative inertness and ability to dissolve catechol. The low temperature helps to control the reaction rate and minimize the formation of undesired byproducts and the 4-nitro isomer.

-

-

Addition of Nitrating Agent: Slowly and dropwise, add 1.0 mL of concentrated nitric acid to the stirring catechol solution.

-

Causality: A slow, controlled addition is critical to prevent a rapid, exothermic reaction and to favor mono-nitration over di-nitration or oxidation of the sensitive catechol ring.

-

-

Reaction Progression: Remove the ice bath and allow the solution to stir overnight at room temperature.

-

Causality: Allowing the reaction to proceed overnight ensures maximum conversion of the starting material.

-

-

Workup - Quenching and Extraction: Transfer the reaction mixture to a separatory funnel and wash it with deionized water (2 x 50 mL) to remove any remaining acid and water-soluble impurities.

-

Causality: This aqueous wash is a crucial purification step.

-

-

Solvent Removal: Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator. This will yield a residue containing a mixture of 3- and 4-nitrocatechol.

-

Purification by Selective Solubilization: Add boiling petroleum ether (b.p. 60-80 °C) to the residue. The 4-nitrocatechol isomer is largely insoluble and can be removed by hot filtration.

-

Causality: This step leverages the differential solubility of the two isomers in petroleum ether for separation.

-

-

Isolation of 3-Nitrocatechol: Allow the filtrate (containing the desired 3-nitrocatechol) to cool. The product will crystallize out of the solution.

-

Final Product Collection: Collect the crystals by vacuum filtration. A typical yield is around 24%.[10]

-

Self-Validation: The identity and purity of the final product must be confirmed. Obtain a melting point (expected: ~156 °C) and characterize using NMR and IR spectroscopy.[5][6]

Synthesis and Purification Workflow Diagram

Chemical Reactivity and Applications

The reactivity of this compound is governed by its three functional groups.

-

Hydroxyl Groups: These groups are acidic and can be deprotonated to form phenoxides. They are nucleophilic and can undergo O-alkylation or O-acylation. They also direct further electrophilic substitution to the 4- and 6-positions.

-

Nitro Group: This powerful electron-withdrawing group deactivates the ring towards further electrophilic substitution but activates it for nucleophilic aromatic substitution. Critically, the nitro group can be readily reduced to an amino group (-NH₂), which is a cornerstone transformation for building more complex molecules. This reduction opens up a vast array of subsequent chemical reactions, such as diazotization and amide bond formation.

Key Transformations and Reactivity Map

Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but is a critical intermediate.[1]

-

Inhibitor of Catechol-O-methyltransferase (COMT): COMT is an enzyme that degrades catecholamines, including the neurotransmitter dopamine.[2] Inhibitors of COMT are used in the treatment of Parkinson's disease to prevent the breakdown of levodopa, allowing more of it to reach the brain. The nitrocatechol moiety is a key pharmacophore found in the licensed COMT inhibitor drug, Entacapone.[11] The structural similarity of this compound makes it a valuable starting point for the synthesis of novel COMT inhibitors.

-

Precursor for Serotonin 5HT1A Antagonists: The serotonin 5HT1A receptor is implicated in mood and anxiety disorders. This compound serves as a key building block in the multi-step synthesis of antagonists for this receptor.[1] The typical synthetic strategy involves reduction of the nitro group to an amine, followed by elaboration into more complex heterocyclic structures.

-

Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Overproduction of nitric oxide by nNOS is linked to various neurological disorders. This compound has been identified as a possible inhibitor of this enzyme, making it a lead compound for research into new therapies for neurodegenerative diseases.[1][5]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound. A multi-technique approach is standard practice.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The aromatic region of the ¹H NMR spectrum will show a characteristic splitting pattern for the three adjacent protons on the ring, and the chemical shifts will be influenced by the hydroxyl and nitro substituents.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Expect to see strong, broad absorptions for the O-H stretches of the hydroxyl groups (around 3200-3500 cm⁻¹) and characteristic strong absorptions for the asymmetric and symmetric N-O stretches of the nitro group (around 1530 and 1350 cm⁻¹).

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound (155.11 g/mol ).[1] Techniques like electrospray ionization (ESI) can be used to observe the molecular ion.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary method for determining the purity of the compound. A reversed-phase method can separate this compound from starting materials, byproducts, and its 4-nitro isomer.

Safety and Handling

This compound is classified as an irritant and is harmful if ingested or absorbed through the skin.[5] It is imperative to handle this compound with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling the compound.[12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from heat and sources of ignition.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a molecule of significant strategic value in organic synthesis and drug discovery. Its unique electronic and structural features, stemming from the interplay between the catechol and nitro moieties, make it a versatile precursor for a variety of complex molecular targets. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for any scientist looking to harness its potential in the development of novel therapeutics and fine chemicals. As with all reactive chemical intermediates, adherence to strict safety protocols is paramount for its successful and safe application in the laboratory.

References

- 1. lookchem.com [lookchem.com]

- 2. Buy this compound | 6665-98-1 [smolecule.com]

- 3. Page loading... [wap.guidechem.com]

- 4. edepot.wur.nl [edepot.wur.nl]

- 5. 3-Nitrocatechol | 6665-98-1 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scholars.uky.edu [scholars.uky.edu]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

- 11. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-Nitrobenzene-1,2-diol (CAS: 6665-98-1)

Introduction: Unveiling a Versatile Aromatic Building Block

3-Nitrobenzene-1,2-diol, also known as 3-nitrocatechol, is an organic compound featuring a catechol (1,2-dihydroxybenzene) core substituted with a nitro group at the 3-position.[1][2] This specific arrangement of electron-donating hydroxyl groups and a potent electron-withdrawing nitro group on the aromatic ring imparts a unique profile of reactivity, acidity, and biological activity.[1] While it serves as a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals, its intrinsic biological properties, particularly as an enzyme inhibitor, have established it as a compound of significant interest in medicinal chemistry and biochemical research.[1][3][4] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, biological significance, and safe handling protocols, grounded in authoritative scientific data.

Section 1: Physicochemical and Spectroscopic Properties

The molecular structure of this compound dictates its physical characteristics and chemical behavior. The presence of two adjacent hydroxyl groups allows for intramolecular hydrogen bonding and chelation with metal ions, while the nitro group significantly increases the acidity of the phenolic protons compared to unsubstituted catechol.[1]

Key Physicochemical Data

A summary of the compound's core properties is presented below. Note that while most physical properties are well-documented, some reported values, such as melting point, show variability in the literature, which may be attributable to sample purity or isomeric differences.

| Property | Value | Source(s) |

| CAS Number | 6665-98-1 | [2][3] |

| Molecular Formula | C₆H₅NO₄ | [1][2] |

| Molecular Weight | 155.11 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Nitrocatechol, 3-Nitropyrocatechol, 1,2-Dihydroxy-3-nitrobenzene | [1][2][3] |

| Appearance | Dark Yellow to Very Dark Yellow Solid | [4] |

| Melting Point | 86 °C | [5] |

| Boiling Point | ~268.6 - 278.9 °C (estimate) | [3][6] |

| Density | ~1.56 - 1.58 g/cm³ (estimate) | [2][6] |

| Water Solubility | 14.88 g/L (at 20.5 °C) | [2] |

| Solubility | Slightly soluble in Chloroform, Dichloromethane, DMSO, Methanol | [1][4] |

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

-

Infrared (IR) Spectroscopy : The gas-phase IR spectrum has been investigated.[2] Key characteristic absorptions include broad peaks in the 3200-3600 cm⁻¹ region corresponding to O-H stretching of the hydroxyl groups, and strong asymmetric and symmetric stretching bands for the nitro group (NO₂) typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations are also present. An example of a transmission IR spectrum is available in the SpectraBase database.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are standard techniques used to confirm the substitution pattern of the benzene ring.[2]

-

¹H NMR : The proton spectrum is expected to show three distinct signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the three protons on the substituted ring. The chemical shifts and coupling patterns would be consistent with the 1,2,3-substitution pattern. The two phenolic protons would appear as broad singlets, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR : The carbon spectrum would display six unique signals for the aromatic carbons, with the carbons attached to the hydroxyl and nitro groups showing characteristic downfield shifts.

-

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The exact mass is 155.021858 g/mol .[5]

Section 2: Synthesis and Manufacturing

This compound can be produced through both traditional chemical synthesis and emerging biocatalytic methods. The choice of method depends on factors such as scale, purity requirements, and environmental considerations.

Chemical Synthesis: Direct Nitration of Catechol

The most common laboratory-scale synthesis involves the direct electrophilic nitration of catechol.[1][2] This reaction must be performed under controlled conditions to manage selectivity, as the catechol ring is highly activated and susceptible to over-nitration and oxidation.

Caption: Chemical synthesis workflow for this compound.

Detailed Experimental Protocol (Adapted from PrepChem[2])

-

Dissolution: Dissolve 2.5 g of catechol in 125 mL of diethyl ether in a suitable reaction flask equipped with a magnetic stirrer.

-

Nitration: While stirring at room temperature, gradually add 1.0 mL of concentrated nitric acid (d=1.52) to the ethereal solution. Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of di-nitrated and oxidation byproducts.

-

Reaction: Continue stirring the solution overnight at room temperature to ensure the reaction proceeds to completion.

-

Quenching & Washing: Transfer the reaction mixture to a separatory funnel and wash with water to remove excess acid and water-soluble impurities.

-

Isolation of Isomers: Evaporate the ether solvent under reduced pressure. Treat the resulting residue with boiling petroleum ether (b.p. 60-80 °C). The major byproduct, 4-nitrocatechol, is insoluble and can be removed by hot filtration. Causality Note: The difference in solubility between the 3-nitro and 4-nitro isomers in petroleum ether is the basis for this separation.

-

Final Product Isolation: Concentrate the filtrate in vacuo. Upon cooling, this compound will crystallize and can be collected by filtration. The reported yield is approximately 24%, with a melting point of 82-85 °C.

Biocatalytic Production

Biocatalysis presents a greener alternative to chemical synthesis, avoiding harsh reagents and potentially improving regioselectivity.[7] Strains of bacteria, such as Pseudomonas putida, have been engineered to convert substrates like 3-nitrophenol into 3-nitrocatechol.[8] This approach is particularly promising for industrial-scale production, although challenges related to product toxicity to the microorganisms must be managed.[7]

Section 3: Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a versatile intermediate for organic synthesis.

Caption: Key chemical reactions of this compound.

-

Reduction of the Nitro Group : The nitro group can be readily reduced to an amine group (-NH₂) using standard conditions (e.g., catalytic hydrogenation with H₂ over Pd/C, or using reducing agents like SnCl₂). This yields 3-aminobenzene-1,2-diol, a valuable precursor for synthesizing heterocyclic compounds and other complex molecules.[1]

-

Reactions of the Hydroxyl Groups : The phenolic hydroxyl groups can undergo esterification with carboxylic acids or their derivatives to form esters.[1] They can also act as nucleophiles in Williamson ether synthesis to form ether linkages.

-

Application as a Building Block : Its utility is highlighted in medicinal chemistry, where it serves as a key starting material for the synthesis of serotonin 5HT1A antagonists, which are crucial for developing drugs to treat mood and anxiety disorders.[3][4] It is also an essential building block for certain antihypertensive pharmaceuticals.[7]

Section 4: Biological Activity and Applications

The biological activity of this compound is primarily centered on its ability to mimic the endogenous catechol structure and interact with enzymes that process these substrates.

Pharmacological Profile: COMT Inhibition

The most significant biological activity of this compound is its inhibition of Catechol-O-methyltransferase (COMT).[1][9]

-

Mechanism of Action : COMT is a key enzyme that metabolizes and deactivates catecholamine neurotransmitters, such as dopamine, by transferring a methyl group from the cofactor S-adenosyl-L-methionine (SAM).[1][4] In Parkinson's disease treatment, the drug L-DOPA is administered to boost dopamine levels. However, peripheral COMT rapidly metabolizes L-DOPA, reducing its bioavailability in the brain.[4][9]

-

This compound acts as a competitive inhibitor.[1] It binds to the catechol-binding site of the COMT enzyme, preventing the natural substrate (like L-DOPA or dopamine) from binding. The strong electron-withdrawing nitro group hinders the molecule from being methylated itself, effectively blocking the enzyme's active site.[1] By inhibiting peripheral COMT, compounds based on this scaffold can increase the half-life of L-DOPA, allowing more of it to reach the brain and exert its therapeutic effect.[4][9]

Caption: Inhibition of the COMT enzyme by 3-Nitrocatechol.

Other Potential Applications

-

Neuronal Nitric Oxide Synthase (nNOS) Inhibition : It has been identified as a possible inhibitor of nNOS, suggesting potential for developing drugs for neurological disorders associated with excessive nitric oxide production.[3][4]

-

Material Science : The catechol moiety is known for its strong binding to metal and metal oxide surfaces. The stabilizing effect of the nitro group makes nitrocatechols resistant to oxidation, allowing them to be used for creating stable, functional self-assembled monolayers on surfaces like titanium oxide, iron oxide, and gold.[10] These coatings have applications in biosensors, medical device functionalization, and creating anti-fouling surfaces.[10]

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound. It is classified as an irritant and is harmful if swallowed.

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

|

| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation. |

Source: ChemicalBook[4]

Recommended Handling Procedures

-

Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[12]

-

Skin Protection : Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[11][12]

-

Respiratory Protection : If dust is generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator with appropriate particulate filters.[12]

-

-

Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]

Storage and Disposal

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4][11] Keep away from strong oxidizing agents and bases.[12]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion

This compound (CAS: 6665-98-1) is a multifaceted compound whose value extends from its role as a synthetic intermediate to its function as a potent enzyme inhibitor. Its unique chemical structure, born from the interplay of hydroxyl and nitro functional groups, provides a rich platform for chemical modification and biological interaction. For researchers in drug discovery, it represents a validated scaffold for developing COMT inhibitors for neurodegenerative diseases. For material scientists, it offers a robust anchor for surface functionalization. A thorough understanding of its properties, reactivity, and safety, as outlined in this guide, is paramount for harnessing its full potential in scientific research and development.

References

- 1. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cas 6665-98-1,3-Nitrocatechol | lookchem [lookchem.com]

- 3. echemi.com [echemi.com]

- 4. youtube.com [youtube.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 3-Nitro-trans-chalcone(24721-24-2) 13C NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. In vivo effects of new inhibitors of catechol-O-methyl transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Nitrocatechol | C6H5NO4 | CID 3505109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Methyl-4-nitrocatechol | C7H7NO4 | CID 17969016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of 3-Nitrobenzene-1,2-diol (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 3-Nitrobenzene-1,2-diol

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, also known as 3-nitrocatechol, is a vital organic compound with applications ranging from the synthesis of pharmaceutical agents, such as serotonin 5HT1A antagonists, to its role as an inhibitor of enzymes like catechol-O-methyltransferase (COMT).[1][2] Its utility in drug development and biochemical research necessitates unambiguous structural confirmation and purity assessment. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We delve into the principles, experimental methodologies, and detailed interpretation of the spectral data, offering field-proven insights for researchers and scientists.

Molecular Structure and Spectroscopic Principles

The structural integrity of this compound is the foundation of its chemical reactivity and biological activity. The molecule consists of a benzene ring substituted with two adjacent hydroxyl (-OH) groups (a catechol moiety) and a nitro (-NO2) group. This specific arrangement of functional groups creates a unique electronic environment, which is reflected in its spectroscopic signatures.

-

NMR Spectroscopy elucidates the carbon-hydrogen framework by probing the magnetic environments of ¹H and ¹³C nuclei.

-

IR Spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation corresponding to their characteristic vibrational frequencies.

-

Mass Spectrometry determines the molecular weight and provides structural clues through controlled fragmentation of the molecule.

Below is the chemical structure with IUPAC numbering, which will be referenced in the NMR analysis.

Caption: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The asymmetry of this compound results in a distinct signal for each proton and carbon atom in the molecule.

¹H NMR Spectroscopy

Causality Behind Experimental Choices: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the polar analyte and its residual water peak does not typically obscure the aromatic region. Furthermore, the acidic hydroxyl protons are often observable as broad singlets in DMSO-d₆.

Experimental Protocol (Typical):

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of DMSO-d₆.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 300 MHz or higher field spectrometer.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (DMSO at ~2.50 ppm).

Data Interpretation: The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and two signals for the hydroxyl protons.

-

Aromatic Protons (H4, H5, H6): The electron-withdrawing nitro group strongly deshields adjacent protons, shifting them downfield. The hydroxyl groups are activating and shielding, but the net effect in nitro-substituted phenols is complex. Based on known substituent effects, the proton H4, situated between the nitro and a hydroxyl group (in effect), and H6, ortho to a hydroxyl group, will be significantly affected. H5 is expected to be the most upfield of the aromatic protons. The coupling patterns (J-coupling) are diagnostic:

-

H6: Appears as a doublet of doublets (dd) due to ortho coupling with H5 and meta coupling with H4.

-

H5: Appears as a triplet or doublet of doublets (t or dd) due to ortho coupling with H6 and H4.

-

H4: Appears as a doublet of doublets (dd) due to ortho coupling with H5 and meta coupling with H6.

-

-

Hydroxyl Protons (-OH): These protons typically appear as two distinct, broad singlets at a downfield position (often >9 ppm in DMSO-d₆). Their chemical shift can be concentration and temperature-dependent.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Proton | Predicted Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H6 | ~7.1 - 7.3 | dd | J_ortho ≈ 8, J_meta ≈ 2 |

| H5 | ~6.9 - 7.1 | t or dd | J_ortho ≈ 8 |

| H4 | ~7.4 - 7.6 | dd | J_ortho ≈ 8, J_meta ≈ 2 |

| 1-OH | >9.0 | br s | - |

| 2-OH | >9.0 | br s | - |

Note: These are predicted values based on substituent effects in related compounds like nitrobenzene and catechol.[3]

¹³C NMR Spectroscopy

Data Interpretation: Due to the molecule's lack of symmetry, six unique signals are expected in the proton-decoupled ¹³C NMR spectrum. The chemical shifts are heavily influenced by the substituents.

-

Carbons Bearing Substituents (C1, C2, C3): These are known as ipso-carbons. C3, attached to the electron-withdrawing nitro group, is expected to be significantly deshielded. C1 and C2, attached to the electron-donating hydroxyl groups, will also have their shifts influenced, typically appearing downfield in the 140-150 ppm range.

-

Unsubstituted Carbons (C4, C5, C6): These carbons will appear in the typical aromatic region (110-130 ppm). Their specific shifts depend on their position relative to the substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Shift (ppm) | Rationale |

|---|---|---|

| C1 | 145 - 150 | Attached to -OH |

| C2 | 142 - 147 | Attached to -OH |

| C3 | 138 - 142 | Attached to -NO₂ |

| C4 | 120 - 125 | Ortho to -NO₂ |

| C5 | 115 - 120 | Para to -NO₂ |

| C6 | 118 - 123 | Ortho to -OH |

Note: Predicted values are based on data for nitrobenzene and related phenols.[3][4]

Infrared (IR) Spectroscopy

Principle and Protocol: IR spectroscopy measures the vibrations of bonds within a molecule. Specific bonds absorb IR radiation at characteristic frequencies, revealing the presence of functional groups.

Experimental Protocol (KBr Pellet Method):

-

Grind 1-2 mg of this compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is formed.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.

Data Interpretation: The IR spectrum provides clear evidence for the key functional groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500 - 3200 (broad) | O-H stretch | Phenolic -OH |

| ~3050 | C-H stretch | Aromatic C-H |

| 1550 - 1475 (strong) | N-O asymmetric stretch | Nitro (-NO₂) |

| 1360 - 1290 (strong) | N-O symmetric stretch | Nitro (-NO₂) |

| ~1600, ~1470 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Phenolic C-O |

The most diagnostic signals are the strong, sharp absorptions for the nitro group's asymmetric and symmetric stretches[5] and the broad, intense band for the hydroxyl groups' O-H stretching.

Mass Spectrometry (MS)

Principle and Protocol: Mass spectrometry provides the exact molecular weight and valuable structural information from the fragmentation pattern of the molecule upon ionization. For this type of compound, Electron Ionization (EI) is a common and effective method.

Experimental Protocol (EI-MS):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe.

-

Heat the probe to volatilize the sample into the ion source.

-

Bombard the gaseous molecules with a high-energy electron beam (~70 eV) to cause ionization and fragmentation.

-

Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z).

-

Detect the ions to generate the mass spectrum.

Data Interpretation: The molecular formula C₆H₅NO₄ gives a molecular weight of 155.11 g/mol .[2]

-

Molecular Ion (M⁺•): The spectrum should show a clear molecular ion peak at m/z = 155.

-

Fragmentation Pattern: Nitroaromatic compounds undergo characteristic fragmentation. The presence of hydroxyl groups adds further pathways. Key expected fragments include:

-

[M - NO]⁺ (m/z 125): Loss of a nitric oxide radical.

-

[M - NO₂]⁺ (m/z 109): Loss of a nitro radical, a very common pathway for nitroaromatics.[6]

-

[M - H₂O]⁺• (m/z 137): Loss of water, possibly from the two hydroxyl groups.

-

[M - NO₂ - CO]⁺ (m/z 81): Subsequent loss of carbon monoxide from the phenoxide ion, a characteristic fragmentation of phenols.

-

Caption: A primary fragmentation pathway for this compound in EI-MS.

Safety and Handling

As a nitro-substituted aromatic compound, this compound requires careful handling. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[7][8] It can cause serious eye irritation.

Core Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat.[7]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents and bases.[7]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

The structural characterization of this compound is definitively achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR confirm the precise arrangement of atoms in the carbon-hydrogen framework. IR spectroscopy provides unequivocal evidence of the key hydroxyl and nitro functional groups. Finally, mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns that are consistent with the proposed structure. This comprehensive spectroscopic data set serves as a reliable fingerprint for the identification and quality control of this compound in research and drug development settings.

References

- 1. 3-Nitrocatechol | 6665-98-1 [chemicalbook.com]

- 2. 3-Nitro-benzene-1,2-diol | 6665-98-1 | FN150029 [biosynth.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Nitrobenzene(98-95-3) 13C NMR [m.chemicalbook.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Benzene, nitro- [webbook.nist.gov]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

The Solubility Profile of 3-Nitrobenzene-1,2-diol: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility of 3-Nitrobenzene-1,2-diol (also known as 3-nitrocatechol) in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, explores the theoretical underpinnings of its solubility, presents available solubility data, and offers detailed experimental protocols for solubility determination.

Introduction to this compound

This compound is a nitroaromatic compound with the chemical formula C₆H₅NO₄.[1][2][3][4][5] It is a derivative of catechol and possesses a molecular weight of 155.11 g/mol .[1][2][3][4] The presence of two hydroxyl (-OH) groups and a nitro (-NO₂) group on the benzene ring imparts unique chemical and physical properties to the molecule, making it a subject of interest in various research and development fields.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₅NO₄ | [1][2][3][4][5] |

| Molecular Weight | 155.11 g/mol | [1][2][3][4] |

| Melting Point | 86-88 °C or 156 °C (conflicting data) | [2][3] |

| Boiling Point (estimated) | 268.6 ± 25.0 °C | [3] |

| Water Solubility | 14.88 g/L (at 20.5 °C) | [1][2][3] |

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" is a fundamental concept in predicting solubility.

The molecular structure of this compound, featuring both polar hydroxyl groups capable of hydrogen bonding and a less polar nitro-aromatic ring, suggests a nuanced solubility profile. The hydroxyl groups can act as both hydrogen bond donors and acceptors, while the nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor.

The overall solubility in a particular organic solvent will depend on the balance of these interactions. Solvents that can effectively solvate both the polar and nonpolar regions of the molecule are likely to be good solvents.

Solubility of this compound in Organic Solvents

Qualitative Solubility:

Sources indicate that this compound exhibits "moderate" to "slight" solubility in several common organic solvents.

-

Chloroform: Slightly to moderately soluble[2]

-

Dichloromethane: Slightly to moderately soluble[2]

-

Dimethyl Sulfoxide (DMSO): Slightly to moderately soluble[2]

-

Methanol: Slightly to moderately soluble[2]

Quantitative Solubility Data:

The most reliable quantitative data found is for its solubility in water.

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 20.5 | 14.88 |

Comparative Solubility of Related Nitroaromatic Compounds

To provide a broader context for the solubility of this compound, it is useful to examine the solubility of structurally similar compounds. The following tables present solubility data for 2,4-dinitrophenol and 4-nitrophenol in various organic solvents. This comparative data can offer valuable insights into the potential solubility of this compound in these solvents.

Solubility of 2,4-Dinitrophenol

| Solvent | Solubility Description |

| Alcohols | Significantly more soluble than in water |

| Acetone | Significantly more soluble than in water |

| Chloroform | Significantly more soluble than in water |

| Benzene | Soluble |

| Ether | Soluble |

Solubility of 4-Nitrophenol

| Solvent | Solubility Description |

| Ethanol | Freely soluble |

| Ether | Freely soluble |

| Chloroform | Freely soluble |

| Acetone | Very soluble |

The data for these related compounds suggests that polar aprotic solvents like acetone and polar protic solvents like ethanol are effective at dissolving nitro-substituted phenols. This aligns with the qualitative observations for this compound.

Experimental Determination of Solubility

For researchers requiring precise solubility data for their specific applications, experimental determination is necessary. A common and straightforward method is the isothermal shake-flask method.

Workflow for Isothermal Shake-Flask Solubility Determination

Caption: Isothermal shake-flask method workflow for determining solubility.

Detailed Protocol for Isothermal Shake-Flask Method

Materials:

-

This compound (solid)

-

Organic solvent of interest

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid ensures that the solution reaches saturation.

-

Pipette a known volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature.

-

Agitate the vials for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

After the equilibration period, turn off the shaker and allow the vials to stand undisturbed for several hours to allow the excess solid to settle.

-

-

Sample Analysis:

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the aliquot into a clean vial to remove any remaining solid particles.

-

Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., measure the absorbance at the λmax for UV-Vis spectroscopy or determine the peak area for HPLC).

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

-

Self-Validation and Trustworthiness:

-

Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent once equilibrium is established.

-

Multiple Replicates: Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.

-

Calibration Curve: A robust calibration curve with a high correlation coefficient (R² > 0.99) is essential for accurate quantification.

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound in organic solvents.

Solvent Polarity

The "like dissolves like" principle is paramount. The presence of both polar hydroxyl groups and a less polar nitro-aromatic ring means that solvents with intermediate polarity or those capable of both hydrogen bonding and nonpolar interactions are likely to be effective.

Hydrogen Bonding

The ability of the two hydroxyl groups to form hydrogen bonds with solvent molecules is a critical factor. Protic solvents (e.g., alcohols) can act as both hydrogen bond donors and acceptors, leading to strong interactions. Aprotic polar solvents (e.g., DMSO, acetone) can act as hydrogen bond acceptors.

Temperature

For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, meaning it requires energy to overcome the lattice energy of the solid. However, the extent of this effect will vary depending on the specific solute-solvent system.

Molecular Interactions Influencing Solubility

Caption: Key molecular interactions governing the solubility of this compound.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in research and development. While comprehensive quantitative data remains limited, a theoretical understanding of its molecular structure allows for rational solvent selection. The compound exhibits moderate solubility in common polar organic solvents such as methanol and DMSO. For precise quantitative data, the isothermal shake-flask method provides a reliable and robust experimental approach. Further research to generate a comprehensive database of its solubility in a wider range of organic solvents would be highly beneficial to the scientific community.

References

An In-depth Technical Guide to Nitrocatechol Compounds: From Discovery to Therapeutic Application

Introduction

Nitrocatechol compounds, a class of organic molecules characterized by a catechol (1,2-dihydroxybenzene) ring substituted with a nitro group, have emerged from relative obscurity to become a cornerstone in the development of treatments for neurodegenerative diseases, most notably Parkinson's disease.[1][2] Their journey from simple laboratory curiosities to life-changing pharmaceuticals is a compelling narrative of scientific inquiry, structure-activity relationship studies, and the relentless pursuit of therapeutic innovation. This guide provides a comprehensive overview of the discovery, history, and scientific evolution of nitrocatechol compounds, tailored for researchers, scientists, and drug development professionals.

The Genesis of Nitrocatechol Chemistry: Early Synthesis and Characterization

The history of nitrocatechol compounds begins with the fundamental chemical reaction of nitration of catechol. Early synthetic methods were often straightforward, involving the direct nitration of catechol using nitric acid, often in an ether solution.[3] This reaction typically yields a mixture of isomers, primarily 3-nitrocatechol and 4-nitrocatechol, necessitating purification steps to isolate the desired compound.[3]

Key Early Synthetic Approaches:

-

Direct Nitration: The simplest method involves the gradual addition of concentrated nitric acid to a solution of catechol in a suitable solvent like ether.[3] This process, while direct, often results in a mixture of 3- and 4-nitrocatechol, requiring separation by techniques such as fractional crystallization or chromatography.

-

Multi-step Synthesis for Specific Isomers: To achieve higher yields of a specific isomer, more controlled multi-step synthetic routes were developed. For instance, the synthesis of 4-nitrocatechol can be achieved through a pathway involving the dibenzoylation of catechol, followed by nitration of the resulting dibenzoate, and subsequent hydrolysis to yield the final product.[4] Another approach involves the treatment of 2-chloro-4-nitro-phenol with a strong base to yield 4-nitrocatechol.[5]

These early synthetic explorations laid the groundwork for the future development of more complex nitrocatechol derivatives.

From Chemical Curiosities to Biological Significance: The Discovery of COMT Inhibition

For a significant period, nitrocatechols were primarily of interest to organic chemists. However, their trajectory dramatically shifted with the discovery of their potent inhibitory effects on the enzyme Catechol-O-methyltransferase (COMT). COMT is a crucial enzyme in the metabolic pathway of catecholamines, including the neurotransmitter dopamine.[1][6]

In the context of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons, the prevailing treatment has been levodopa (L-dopa), a precursor to dopamine.[1] However, the efficacy of levodopa is often limited by its peripheral conversion to 3-O-methyldopa (3-OMD) by COMT, which reduces the amount of levodopa that can cross the blood-brain barrier to be converted into dopamine in the brain.[2]

The realization that inhibiting peripheral COMT could enhance the bioavailability of levodopa sparked a significant research effort to identify potent and selective COMT inhibitors.[1][6] This is where the nitrocatechol pharmacophore proved to be of paramount importance.[6]

The Nitrocatechol Pharmacophore and COMT Inhibition

Structure-activity relationship studies revealed that the nitrocatechol moiety was a key structural feature for effective COMT inhibition.[6] The two adjacent hydroxyl groups of the catechol ring are crucial for binding to the active site of the COMT enzyme, while the electron-withdrawing nitro group enhances the acidity of one of the hydroxyl groups, facilitating a tighter binding interaction.

The Rise of Nitrocatechol-Based Therapeutics: Entacapone and Tolcapone

The understanding of the nitrocatechol pharmacophore's role in COMT inhibition led to the development of several nitrocatechol-based drugs, with entacapone and tolcapone being the most prominent examples.[1][6] These drugs were developed as adjuncts to levodopa therapy in Parkinson's disease to improve its efficacy and manage motor fluctuations.[6][7]

Entacapone

Developed by Orion Pharma in the 1980s, entacapone is a peripherally acting COMT inhibitor.[6] Its development was a landmark achievement, demonstrating the clinical benefits of COMT inhibition in improving "ON-time" and reducing "OFF-time" in Parkinson's disease patients experiencing wearing-off phenomena.[6]

Tolcapone

Tolcapone is another potent nitrocatechol-type COMT inhibitor.[8] Unlike entacapone, which is largely peripherally selective, tolcapone can cross the blood-brain barrier and inhibit COMT both peripherally and centrally.[8] However, its use has been limited due to concerns about potential liver toxicity (hepatotoxicity).[8][9] This has led to stricter monitoring requirements for patients treated with tolcapone.

Opicapone: A Third-Generation Inhibitor

More recently, opicapone has emerged as a "third-generation" COMT inhibitor.[10] While it also contains the essential nitrocatechol pharmacophore, it exhibits a longer duration of action, allowing for once-daily dosing.[10]

The development of these drugs represents a successful translation of basic chemical and pharmacological research into tangible clinical benefits for patients with Parkinson's disease.

Modern Synthetic Methodologies and Expanding Biological Activities

Research into nitrocatechol compounds continues to evolve, with the development of novel synthetic routes and the exploration of a wider range of biological activities beyond COMT inhibition.

Advances in Synthesis

Modern synthetic chemistry offers more sophisticated and efficient methods for preparing nitrocatechol derivatives. These include microwave-assisted synthesis and the use of various catalysts to improve reaction yields and selectivity.[11]

Diverse Biological Applications

Recent studies have revealed that nitrocatechol derivatives possess a broad spectrum of biological activities, including:

-

Antimicrobial Activity: The nitro group is a well-known pharmacophore in many antimicrobial agents, and nitrocatechol derivatives are being investigated for their potential as antibacterial and antiparasitic agents.[12]

-

Selectin Ligand Activity: Certain nitrocatechol derivatives have been shown to act as selectin ligands, suggesting their potential use in treating inflammatory diseases.[13]

-

Lipoxygenase Inhibition: 4-Nitrocatechol has been identified as an inhibitor of lipoxygenase, an enzyme involved in inflammatory pathways.[14]

This expanding scope of biological activity suggests that the therapeutic potential of nitrocatechol compounds may extend far beyond their current use in Parkinson's disease.

Experimental Protocols

Synthesis of 3-Nitrocatechol (Illustrative Protocol)

This protocol is a representation of a classical direct nitration method.

Materials:

-

Catechol

-

Concentrated Nitric Acid (d=1.52)

-

Diethyl Ether

-

Petroleum Ether (b.p. 60-80°C)

-

Water

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve 2.5 g of catechol in 125 ml of diethyl ether in a suitable flask.

-

While stirring the solution, gradually add 1.0 ml of concentrated nitric acid.

-

Continue stirring the solution overnight at room temperature.

-

Wash the ether solution with water to remove any remaining acid.

-

Evaporate the ether to obtain a residue.

-

Treat the residue with boiling petroleum ether. The 4-nitrocatechol isomer is insoluble and can be removed by filtration.

-

Concentrate the filtrate in vacuo.

-

Upon cooling, 3-nitrocatechol will crystallize and can be collected by filtration.[3]

Synthesis of 4-Nitrocatechol (Illustrative Protocol)

This protocol illustrates a multi-step synthesis for improved isomeric purity.

Materials:

-

2-chloro-4-nitro-phenol

-

Sodium Hydroxide (NaOH) solution (e.g., 4M)

-

Hydrochloric Acid (HCl) solution (e.g., 10%)

-

Water

-

Reflux and filtration apparatus

Procedure:

-

Reflux a mixture of 2-chloro-4-nitro-phenol and 4M NaOH solution for approximately 6 hours.

-

After cooling and filtration, dissolve the resulting crystal in warm water (around 60°C).

-

Adjust the pH of the solution to 2.0 with 10% HCl while stirring and cooling.

-

Collect the precipitated product by filtration.

-

Recrystallize the crude product from water to yield pure 4-nitrocatechol.[5]

Data Presentation

Physicochemical Properties of Key Nitrocatechols

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| 4-Nitrocatechol | C6H5NO4 | 155.11 | 174-176 |

| Tolcapone | C14H11NO5 | 273.24 | 143-146 |

Data sourced from PubChem CID 3505109 and 4659569.[8][14]

Visualizations

Logical Flow of Nitrocatechol Drug Development

Caption: Logical progression from basic chemistry to clinical application of nitrocatechol compounds.

Experimental Workflow for Nitrocatechol Synthesis and Purification

Caption: A generalized workflow for the synthesis and purification of nitrocatechol isomers.

Conclusion

The story of nitrocatechol compounds is a testament to the power of interdisciplinary scientific research. From their simple origins in the annals of organic chemistry, these molecules have become indispensable tools in the management of Parkinson's disease. The journey from the initial nitration of catechol to the development of sophisticated COMT inhibitors like entacapone, tolcapone, and opicapone highlights the critical interplay between synthetic chemistry, pharmacology, and clinical medicine. As research continues to uncover new biological activities and develop more refined synthetic methodologies, the future of nitrocatechol compounds promises to be as dynamic and impactful as their rich history.

References

- 1. Catechol‐O‐methyltransferase and Its Inhibitors in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo effects of new inhibitors of catechol-O-methyl transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. prepchem.com [prepchem.com]

- 5. 4-NITROCATECHOL synthesis - chemicalbook [chemicalbook.com]

- 6. The Catechol O-Methyltransferase Inhibitor Entacapone in the Treatment of Parkinson’s Disease: Personal Reflections on a First-in-Class Drug Development Programme 40 Years On - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tolcapone - Wikipedia [en.wikipedia.org]

- 9. Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The preclinical discovery and development of opicapone for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. CN103230389A - Novel nitrocatechol derivatives having selectin ligand activity - Google Patents [patents.google.com]

- 14. 4-Nitrocatechol | C6H5NO4 | CID 3505109 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Catechol-O-Methyltransferase (COMT)

An In-Depth Technical Guide to the Mechanism of Action of 3-Nitrobenzene-1,2-diol as a COMT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Catechol-O-methyltransferase (COMT) is a pivotal enzyme in human physiology, primarily responsible for the metabolic degradation of catecholamines, a class of neurotransmitters that includes dopamine, norepinephrine, and epinephrine.[1][2][3] By catalyzing the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of a catechol substrate, COMT plays a crucial role in regulating the signaling pathways of these vital neurochemicals.[2][4]

The therapeutic relevance of inhibiting COMT is most prominent in the management of Parkinson's disease.[3][4] Patients with Parkinson's disease suffer from a deficiency of dopamine in the brain.[3] The cornerstone of treatment is levodopa (L-DOPA), a metabolic precursor to dopamine that can cross the blood-brain barrier.[3][4] However, a significant portion of administered L-DOPA is peripherally metabolized by COMT to 3-O-methyldopa before it can reach the brain.[1][3] This peripheral breakdown not only reduces the bioavailability of L-DOPA but the resulting metabolite can also compete with L-DOPA for transport into the central nervous system.[5]

COMT inhibitors are therefore administered as adjuncts to L-DOPA therapy.[1][6] By blocking the action of COMT, these inhibitors increase the plasma half-life of L-DOPA, leading to more sustained and stable dopamine levels in the brain and a reduction in motor fluctuations, often referred to as "wearing-off" periods.[1][4][6] this compound, also known as 3-nitrocatechol, represents a fundamental pharmacophore for a major class of potent COMT inhibitors.[7] This guide provides a detailed examination of its mechanism of action.

The Molecular Architecture of Inhibition: How this compound Disables COMT

The inhibitory prowess of this compound and its derivatives stems from their ability to effectively mimic the natural catechol substrates while possessing a key chemical feature that prevents their own methylation. This leads to a potent and, in many cases, tight-binding inhibition of the enzyme.

Binding within the COMT Active Site

Crystallographic studies of COMT complexed with nitrocatechol-type inhibitors have provided invaluable atomic-level insights into their binding mechanism.[4][8][9] The inhibitor occupies the same substrate-binding pocket as the endogenous catecholamines.[4] The binding is orchestrated through a series of specific interactions with key amino acid residues and the essential Mg²⁺ cofactor.

The core of the interaction involves the catechol moiety of this compound. The two adjacent hydroxyl groups chelate the Mg²⁺ ion, which is itself coordinated by the side chains of critical acidic residues within the active site, namely Asp141 and Asp169, along with Asn170 and a water molecule.[9][10] This coordination is crucial for correctly positioning the inhibitor for interaction with the methyl donor, SAM.

The Decisive Role of the Nitro Group

The defining feature of this class of inhibitors is the electron-withdrawing nitro (-NO₂) group attached to the catechol ring.[4] This group serves two primary functions that are central to the inhibitory mechanism:

-

Hindrance of Methylation: The strong electron-withdrawing nature of the nitro group significantly lowers the nucleophilicity of the catechol hydroxyl groups.[4] This chemical modification makes the inhibitor an extremely poor substrate for the methylation reaction catalyzed by COMT.[4][11] While the inhibitor binds with high affinity, the enzymatic transfer of the methyl group from SAM is effectively stalled.

-

Enhanced Binding Affinity: The nitro group itself forms favorable interactions within the active site, further anchoring the inhibitor. Docking simulations and crystal structures reveal that the nitro group often engages in van der Waals interactions with hydrophobic residues such as Trp143.[4] Furthermore, the benzene ring of the nitrocatechol can participate in π-π stacking interactions with residues like Trp38, which is known to be important for high-affinity binding.[4]

The combination of high-affinity binding and resistance to methylation results in a potent competitive inhibition of the enzyme.[4]

Kinetic Profile: A Tight-Binding Competitor

Nitrocatechol-based compounds, including the parent this compound structure, are characterized as potent, reversible, and often tight-binding inhibitors of COMT.[12]

-

Inhibition Type: They typically exhibit competitive inhibition with respect to the catechol substrate binding site, as they directly compete for the same location.[4][12] The kinetics can also appear uncompetitive towards the SAM binding site.[12][13]

-

Potency: The inhibitory potency is often quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). While specific data for the unsubstituted this compound is less common in comparative studies, its derivatives, which are clinically used drugs, demonstrate very high potency, with Kᵢ values often in the low nanomolar range.[12]

The slow dissociation of these inhibitors from the enzyme is a hallmark of a "tight-binding" mechanism, contributing to their sustained inhibitory effect in a clinical setting.[4]

Visualizing the Mechanism of Action

To better illustrate the intricate molecular interactions and the experimental workflow for characterization, the following diagrams are provided.

Diagram 1: Binding of this compound in the COMT Active Site

Caption: Molecular interactions of this compound within the COMT active site.

Experimental Characterization: A Protocol for In Vitro COMT Inhibition Assay

Validating and quantifying the inhibitory potential of compounds like this compound is a critical step in drug discovery. The following protocol outlines a standard, robust fluorescence-based in vitro assay.[14][15][16]

Principle

This assay measures the activity of recombinant human COMT by monitoring the O-methylation of a pro-fluorogenic substrate.[14][15] The enzymatic reaction produces a fluorescent product, and the rate of fluorescence increase is directly proportional to COMT activity. The reduction in this rate in the presence of an inhibitor allows for the determination of its potency (e.g., IC₅₀ value).

Materials & Reagents

-

Enzyme: Recombinant human soluble COMT (S-COMT)

-

Substrate: A suitable fluorogenic substrate (e.g., 3-Cyano-7-ethoxycoumarin or 3',4',5'-trimethoxy-3,5-dinitrobiphenyl-2-ol (3-BTD))[14][16][17]

-

Co-substrate: S-adenosyl-L-methionine (SAM)

-

Inhibitor: this compound (or other test compounds), dissolved in DMSO

-

Buffer: 50 mM Phosphate or Tris-HCl buffer, pH 7.4

-

Cofactor: MgCl₂ (typically 5-50 mM)[17]

-

Reducing Agent: Dithiothreitol (DTT) (typically 1-40 mM)[17]

-

Stop Solution: Ice-cold acetonitrile with 0.1-1% formic acid[16][17]

-

Equipment: 384- or 96-well microplate (black, for fluorescence), multi-mode microplate reader with fluorescence detection, incubator (37°C)

Step-by-Step Procedure

-